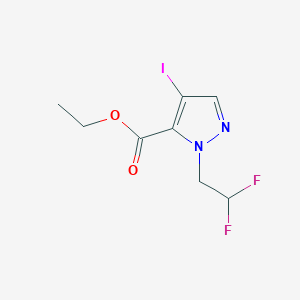

![molecular formula C10H13NO2 B2626462 Methyl 4-[(methylamino)methyl]benzoate CAS No. 70785-70-5](/img/structure/B2626462.png)

Methyl 4-[(methylamino)methyl]benzoate

概要

説明

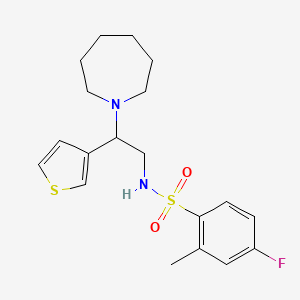

“Methyl 4-[(methylamino)methyl]benzoate” is a chemical compound with the molecular formula C9H11NO2 . It is also known as an ester of benzoic acid .

Molecular Structure Analysis

The molecular structure of “Methyl 4-[(methylamino)methyl]benzoate” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis

“Methyl 4-[(methylamino)methyl]benzoate” has a molecular weight of 215.68 . It is a powder at room temperature . The melting point is between 214-217 degrees Celsius .科学的研究の応用

Antibacterial Activities

A study explored the synthesis of new methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives and assessed their antibacterial activity against different bacterial strains. Some derivatives showed potent inhibitory activity, indicating potential as antibacterial agents (Murthy et al., 2011).

Synthesis and Pharmaceutical Applications

Methyl 4-[(methylamino)methyl]benzoate has been used in the synthesis of various compounds with potential pharmaceutical applications. For instance, it was involved in the synthesis of d-forosamine, a key component in antibiotics (Baer & Hanna, 1981). Another study synthesized Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an intermediate of Tianeptine, indicating its role in the synthesis of therapeutic compounds (Jian-she, 2009).

Chemical Synthesis and Analysis

Methyl 4-[(methylamino)methyl]benzoate is used in various organic syntheses. A study demonstrated its use in the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, a compound with potential in pharmaceutical intermediates and organic chemistry (Popovski, Mladenovska, & Panovska, 2010).

Material Science and Crystallography

Research on methyl 4-(cyclohexylaminocarbonyl)benzoate, a related compound, involved studying its crystallization and molecular structure, relevant in materials science (Jones & Kuś, 2004). Additionally, the growth and properties of methyl 4-hydroxybenzoate crystals were investigated, which is important for understanding the material characteristics of such compounds (Vijayan et al., 2003).

Chemical Reactions and Catalysis

Methyl benzoate, a related compound, has been studied in various chemical reactions. For example, its reaction with NH3 was investigated, providing insights into catalytic processes and chemical synthesis (Wali et al., 1998).

Insecticidal and Larvicidal Properties

Methyl benzoate has been explored for its larvicidal activity against mosquitoes, showcasing its potential in pest control and environmental health (Mostafiz et al., 2022).

Anti-Cancer Research

Novel derivatives of Methyl 4-[(methylamino)methyl]benzoate have been synthesized and evaluated as potential anti-proliferative agents in cancer research, suggesting its applicability in developing new anti-cancer drugs (Soni et al., 2015).

将来の方向性

特性

IUPAC Name |

methyl 4-(methylaminomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-7-8-3-5-9(6-4-8)10(12)13-2/h3-6,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUCAJFRFIPWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(methylamino)methyl]benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626379.png)

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide](/img/structure/B2626380.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2626382.png)

![6-fluoro-4-(3-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2626394.png)

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide;hydrochloride](/img/structure/B2626396.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2626398.png)

![3-methoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626399.png)

![4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2626402.png)